molecular formula C11H16O3S B7995619 3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol

3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol

Cat. No.: B7995619
M. Wt: 228.31 g/mol
InChI Key: LKBATYZIZXUFQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Industrial Production Methods

Industrial production of 3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The thienyl group is introduced via a Grignard reaction or a similar organometallic coupling reaction.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol can undergo various chemical reactions, including:

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or substituted thienyl compounds.

Scientific Research Applications

3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol involves its interaction with various molecular targets. The 1,3-dioxane ring can act as a protecting group for carbonyl compounds, while the thienyl group can participate in π-π interactions and other non-covalent interactions. These properties make it useful in various chemical reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol is unique due to the combination of the 1,3-dioxane ring and the thienyl group, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications in organic synthesis, medicinal chemistry, and material science .

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-thiophen-2-ylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3S/c12-9(10-3-1-8-15-10)4-5-11-13-6-2-7-14-11/h1,3,8-9,11-12H,2,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBATYZIZXUFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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